![molecular formula C11H10ClF3N2O2 B2688806 Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate CAS No. 1164467-04-2](/img/structure/B2688806.png)

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

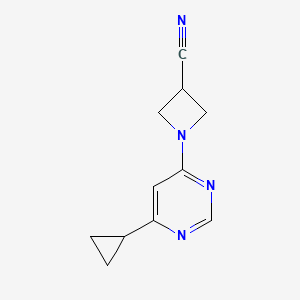

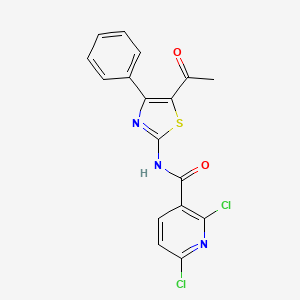

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, also known as ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, is a chemical compound with the CAS Number: 246022-36-6 . It has a molecular weight of 282.65 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) .

Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Physical And Chemical Properties Analysis

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate is a solid substance with a melting point of 78 - 80°C .

Scientific Research Applications

Polymerization and Material Science

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate has been explored in various scientific research applications, particularly in the field of polymerization and material science. For instance, Yasuhiro Kohsaka and colleagues (2015) demonstrated the polymerization of Ethyl α-(aminomethyl)acrylate, a related β-amino acid ester, which exhibited pH/temperature responsiveness in aqueous media, highlighting its potential in creating smart materials for diverse applications (Yasuhiro Kohsaka et al., 2015). Similarly, Guohua Jiang (2009) designed and synthesized an amphiphilic triblock copolymer capable of self-assembling into liquid-filled micelles, suggesting its usefulness in drug delivery systems (Guohua Jiang, 2009).

Synthesis and Chemical Reactions

Research has also focused on the chemodivergent, one-pot, multi-component synthesis of pyrroles and tetrahydropyridines, employing ethyl (E)-3-(aryl/alkyl amino) acrylates. Isaivani Dhinakaran and colleagues (2016) achieved this under solvent- and catalyst-free conditions, demonstrating the compound's versatility in organic synthesis and potential for generating diverse chemical libraries (Isaivani Dhinakaran et al., 2016).

Environmental and Engineering Applications

In the environmental and engineering sectors, Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate-related compounds have been utilized for their adsorptive properties. Lingxiao Li and colleagues (2019) developed thiol-containing monodisperse polymer microspheres using a novel polymerizable monomer for the efficient adsorption of Pb2+ in water, showcasing the compound's relevance in pollution control and water treatment (Lingxiao Li et al., 2019).

Advanced Materials Development

The synthesis and characterization of new materials have also been significant areas of application. For example, Shengyu Dai and Changle Chen (2018) discussed the palladium-catalyzed direct synthesis of various branched, carboxylic acid-functionalized polyolefins, indicating the compound's utility in creating materials with specific properties for industrial applications (Shengyu Dai and Changle Chen, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Trifluoromethylpyridines, including Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

ethyl (Z)-2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)8(16)4-9-7(12)3-6(5-17-9)11(13,14)15/h3-5H,2,16H2,1H3/b8-4- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHNMHOMHLSMDN-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2688733.png)

![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2688735.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)